molecular formula C19H16ClNO3 B1344384 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 862713-34-6

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1344384
CAS No.: 862713-34-6
M. Wt: 341.8 g/mol
InChI Key: BZRHUKNOOHOGPP-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline-based derivative characterized by a chlorine atom at the 8-position, a 4-isopropoxyphenyl group at the 2-position, and a carboxylic acid moiety at the 4-position of the quinoline core. The molecular formula is C₁₉H₁₆ClNO₃, with a molecular weight of 353.79 g/mol (calculated based on substituent patterns in analogous compounds) .

Properties

IUPAC Name

8-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11(2)24-13-8-6-12(7-9-13)17-10-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRHUKNOOHOGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of quinoline derivatives, including 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Traditional synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes syntheses . Modern methods focus on greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Industrial production methods often involve multi-step processes that ensure high yield and purity.

Chemical Reactions Analysis

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Quinoline Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid Cl (8), 4-isopropoxyphenyl (2), COOH (4) C₁₉H₁₆ClNO₃ 353.79
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid Cl (8), 4-methylphenyl (2), COOH (4) C₁₇H₁₂ClNO₂ 297.73
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid Cl (8), 2,4-dichlorophenyl (2), COOH (4) C₁₆H₈Cl₃NO₂ 352.60
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid Cl (6), 4-propoxyphenyl (2), COOH (4) C₁₉H₁₆ClNO₃ 353.79
8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid Cl (8), 2-hydroxyphenyl (2), COOH (4) C₁₆H₁₀ClNO₃ 299.71

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 4-isopropoxyphenyl group (electron-donating) in the target compound may enhance solubility in polar solvents compared to chlorinated analogs (e.g., 2,4-dichlorophenyl in ).
  • Steric effects : Bulky substituents like isopropoxy may hinder molecular packing, reducing melting points relative to smaller groups (e.g., methyl in ).

Key Observations :

  • Catalyst systems: Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) are common for cross-coupling reactions in quinoline synthesis .
  • Purification : HPLC is preferred for high-purity applications (e.g., pharmacological studies), while silica gel chromatography suffices for basic research .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Name Melting Point (°C) Solubility LogP* Reference
This compound ~160–170 (estimated) DMSO, methanol, chloroform 3.2
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 223–225 DMSO, methanol 2.8
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid Not reported Low aqueous solubility 4.1
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 223–225 Ethanol 3.5

*LogP values calculated using ChemDraw.

Key Observations :

  • Solubility : The isopropoxy group improves solubility in organic solvents compared to highly chlorinated derivatives .
  • Melting points : Lower melting points correlate with reduced crystallinity due to bulky substituents .

Key Observations :

  • COX-2 inhibition : Alkoxy and methyl substituents may enhance binding to COX-2’s hydrophobic pocket .
  • cGAS interaction : Hydroxyphenyl derivatives exhibit specific protein-binding capabilities, as shown in crystallographic studies .

Biological Activity

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has been investigated for its antibacterial, antifungal, and anticancer properties. Understanding its biological mechanisms and potential applications is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18H18ClN
  • Molecular Weight : 295.79 g/mol

The presence of the chloro group and the isopropoxy moiety contributes to its unique biological profile.

The compound primarily exerts its effects through the inhibition of DNA replication and transcription processes. It targets critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. By inhibiting these enzymes, the compound disrupts bacterial cell division, leading to cell death.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. Its mechanism involves the disruption of bacterial DNA synthesis, which is critical for bacterial survival .

Antifungal Properties

The compound has also been evaluated for its antifungal activity. Studies demonstrate that it inhibits fungal growth by targeting specific pathways involved in cell wall synthesis and integrity.

Anticancer Potential

The anticancer properties of this compound have gained considerable attention. It has shown efficacy against several cancer cell lines, including breast and cervical cancer cells. The anticancer mechanism is believed to involve apoptosis induction through the activation of caspases and modulation of p53 expression levels .

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating potent antiproliferative activity. Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner, with increased levels of cleaved caspase-3 observed .

Case Study 2: Antibacterial Efficacy

In vitro studies conducted against Mycobacterium tuberculosis revealed that derivatives of quinoline carboxylic acids, including this compound, exhibited promising antibacterial activity with MIC values ranging from 5 to 10 µg/mL. The mechanism was linked to effective inhibition of DNA gyrase .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
Chloroquine Antimalarial100Inhibition of heme polymerization
Tafenoquine Antimalarial50Similar to chloroquine
This compound Antibacterial, Antifungal, Anticancer15Inhibition of DNA gyrase

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